molecular formula C4H3F3N2O B010257 3-(Trifluoromethyl)isoxazol-5-amine CAS No. 108655-63-6

3-(Trifluoromethyl)isoxazol-5-amine

Cat. No. B010257
M. Wt: 152.07 g/mol
InChI Key: PAYOWUGPXPPRPB-UHFFFAOYSA-N
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Patent
US04797492

Procedure details

Trifluoroacetoacetonitrile (1.37 g, 0.010 mole), hydroxylamine hydrochloride (0.69 g, 0.010 mole), ethanol and water were heated under reflux for 3 hours. After the addition of hydrochloric acid (1.21 g, 0.012 mole), the mixture was further heated under reflux to give the title compound (0.21 g, 13.7%).
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.21 g
Type
reactant
Reaction Step Two
Yield
13.7%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:9])([F:8])[C:3](=O)[CH2:4][C:5]#[N:6].Cl.[NH2:11][OH:12].C(O)C.Cl>O>[F:1][C:2]([F:9])([F:8])[C:3]1[CH:4]=[C:5]([NH2:6])[O:12][N:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.37 g
Type
reactant
Smiles
FC(C(CC#N)=O)(F)F
Name
Quantity
0.69 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.21 g
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was further heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux

Outcomes

Product
Name
Type
product
Smiles
FC(C1=NOC(=C1)N)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.21 g
YIELD: PERCENTYIELD 13.7%
YIELD: CALCULATEDPERCENTYIELD 13.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.